molecular formula C6H3ClF2O B1362227 3-Chloro-2,6-difluorophenol CAS No. 261762-51-0

3-Chloro-2,6-difluorophenol

Cat. No.: B1362227
CAS No.: 261762-51-0
M. Wt: 164.54 g/mol
InChI Key: CCLYWHXHYLQWQK-UHFFFAOYSA-N
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Description

3-Chloro-2,6-difluorophenol (CAS: 261762-51-0) is a halogenated aromatic compound with the molecular formula C₆H₃ClF₂O and a molecular weight of 164.54 g/mol . It features a phenol core substituted with chlorine at the 3-position and fluorine atoms at the 2- and 6-positions. This compound is commercially available at purities ≥97% and is primarily used in research settings, such as synthetic organic chemistry and pharmaceutical intermediate development . Key suppliers include JRD Fluorochemicals and Shanghai Ji Ning Industrial Co., Ltd., with standard packaging ranging from 1g to 5g .

Storage recommendations include room temperature conditions, though solutions should be stored at -20°C or -80°C for long-term stability .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,6-difluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted phenols, quinones, and biaryl compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

3-Chloro-2,6-difluorophenol serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly useful in the development of pharmaceuticals due to its ability to undergo substitution reactions, oxidation, and coupling reactions.

Key Reaction Types:

  • Substitution Reactions: The chlorine and fluorine atoms can be replaced by other functional groups.
  • Oxidation and Reduction: The phenolic group can be transformed into quinones or reduced to alcohols.
  • Coupling Reactions: It can participate in reactions like Suzuki-Miyaura coupling to form biaryl compounds.

Research has shown that this compound exhibits potential biological activity. It has been investigated for its interactions with various biomolecules, particularly enzymes involved in metabolic processes.

Case Study Example:

  • A study focused on the interaction of this compound with 17beta-hydroxysteroid dehydrogenase type 14 (17β-HSD14), an enzyme crucial for steroid hormone metabolism. The findings suggest that this compound may have implications in drug development targeting hormone-related diseases.

Medicinal Chemistry

Due to its unique properties, this compound is explored for potential therapeutic applications. Its ability to bind with specific molecular targets enhances its utility in drug design.

Applications:

  • Used as a precursor in the synthesis of pharmaceuticals.
  • Investigated for its potential effects on human health and disease mechanisms.

Industrial Applications

In industry, this compound is employed in the production of agrochemicals, dyes, and polymers. Its reactivity makes it suitable for creating various chemical products.

Environmental Impact and Safety Considerations

This compound has been assessed for its environmental impact and safety. It is classified as harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage. Additionally, it poses risks to aquatic life with long-lasting effects.

Mechanism of Action

Comparison with Similar Compounds

Halogenated phenols exhibit diverse physicochemical and toxicological profiles depending on the number, type, and position of substituents. Below is a systematic comparison of 3-chloro-2,6-difluorophenol with structurally related compounds:

Structural Analogs and Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Key Structural Differences
This compound 261762-51-0 C₆H₃ClF₂O 164.54 3-Cl, 2,6-F Mixed Cl/F substitution pattern
2-Chloro-3,6-difluorophenol 261762-50-9 C₆H₃ClF₂O 164.54 2-Cl, 3,6-F Chlorine shifted to 2-position
2,4,5-Trichlorophenol 95-95-4 C₆H₃Cl₃O 197.45 2,4,5-Cl All-Cl substitution; higher molecular weight
3,5-Dichlorophenol 591-35-5 C₆H₄Cl₂O 163.00 3,5-Cl Dichloro substitution; lacks fluorine

Key Observations :

  • Substituent Position: Moving the chlorine atom from the 3- to 2-position (as in 2-chloro-3,6-difluorophenol) may affect steric hindrance and hydrogen-bonding capacity, influencing solubility and synthetic utility .

Toxicity and Environmental Impact

  • This compound: Limited toxicity data are available, but hazard codes (H302, H314) suggest moderate acute toxicity.
  • Chlorinated Phenols (e.g., 2,4,5-Trichlorophenol): Exhibit higher toxicity (e.g., carcinogenicity, endocrine disruption) and environmental persistence due to multiple Cl substituents .
  • Dichlorophenols (e.g., 3,5-Dichlorophenol): Generally less toxic than trichlorophenols but still regulated due to aquatic toxicity risks .

Regulatory Status

  • This compound: Not explicitly regulated, but hazard codes necessitate safe handling protocols .
  • 2,4,5-Trichlorophenol: Listed under EPA’s Toxic Substances Control Act (TSCA) due to dioxin contamination risks .
  • Dichlorophenols: Subject to workplace exposure limits (e.g., OSHA PELs) .

Biological Activity

3-Chloro-2,6-difluorophenol (CAS: 261762-51-0) is a chemical compound with the molecular formula C6H3ClF2O\text{C}_6\text{H}_3\text{ClF}_2\text{O} and a molecular weight of 164.54 g/mol. This compound is notable for its potential biological activity and interactions with various biomolecules, making it a subject of interest in medicinal chemistry and toxicology.

Chemical Structure

The structure of this compound features two fluorine atoms and one chlorine atom attached to a phenolic ring. This substitution pattern enhances its reactivity and potential biological interactions.

Synthesis

The synthesis typically involves the chlorination and fluorination of phenolic derivatives. A common method includes the reaction of 2,6-difluorophenol with a chlorinating agent under controlled conditions.

Reaction Types

This compound can undergo various chemical reactions:

  • Substitution Reactions: Chlorine and fluorine atoms can be substituted with other functional groups.
  • Oxidation and Reduction: The phenolic group can be transformed into quinones or reduced to cyclohexanols.
  • Coupling Reactions: It participates in coupling reactions like Suzuki-Miyaura to form biaryl compounds.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The presence of halogen substituents enhances its binding affinity, influencing various biological processes.

Case Studies and Research Findings

  • Interaction with Enzymes:
    • A study investigated the interaction between this compound and 17beta-hydroxysteroid dehydrogenase type 14 (17β-HSD14), an enzyme involved in steroid hormone metabolism. The binding characteristics suggest potential implications for drug development targeting hormone-related diseases.
  • Toxicological Assessment:
    • Research on the toxicity of phenolic compounds, including this compound, has shown that these compounds can exhibit mutagenic properties. For instance, studies utilizing bacterial strains such as Salmonella typhimurium have indicated that exposure to certain concentrations can lead to mutations .
  • Environmental Impact:
    • The compound's presence in agrochemicals raises concerns regarding ecological risks. Assessments have indicated low levels of potential ecological risk associated with phenolic compounds in environmental matrices, although non-carcinogenic adverse effects were noted .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameMolecular FormulaUnique Features
This compound C₆H₃ClF₂OEnhanced reactivity due to halogen atoms
2-Chloro-3,5-difluorophenol C₆H₃ClF₂ODifferent substitution pattern
4-Chloro-2,6-difluorophenol C₆H₃ClF₂OVarying biological activity

Applications in Research

This compound serves as a building block in organic synthesis and pharmaceutical development. Its properties are explored for potential therapeutic applications and as a precursor in drug design.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-chloro-2,6-difluorophenol with high purity?

  • Methodological Answer : Synthesis typically involves halogenation and fluorination of phenol derivatives. For example, electrophilic substitution using chlorine gas or chlorinating agents (e.g., SOCl₂) on fluorophenol precursors, followed by purification via fractional distillation or recrystallization. Key parameters include temperature control (e.g., maintaining 0–5°C during chlorination to minimize side reactions) and solvent selection (e.g., dichloromethane for improved solubility of intermediates). Purity can be verified using HPLC with UV detection at 254 nm .

Q. How should researchers handle this compound safely in laboratory settings?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) such as nitrile gloves and lab coats. Avoid inhalation and skin contact due to potential uncharacterized toxicity . Store the compound in airtight containers at 2–8°C to prevent degradation. For spills, absorb with inert materials (e.g., diatomaceous earth) and dispose of as hazardous waste .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹⁹F NMR is critical for confirming fluorine positions (δ ~ -110 to -150 ppm for aromatic fluorines). ¹H NMR can resolve phenolic proton signals (δ ~ 5–6 ppm).
  • MS : High-resolution mass spectrometry (HRMS) using ESI⁻ mode provides accurate molecular ion confirmation (m/z 164.5377 for [M-H]⁻) .
  • IR : Detect O-H stretching (3200–3600 cm⁻¹) and C-Cl/F vibrations (600–800 cm⁻¹) .

Q. What solvents are compatible with this compound for reaction design?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for nucleophilic substitution reactions. For acid-catalyzed reactions, methanol or ethanol can stabilize the phenolic hydroxyl group. Avoid basic aqueous solutions, as deprotonation may alter reactivity .

Q. How can researchers address discrepancies in reported physical properties (e.g., melting point)?

  • Methodological Answer : Variations in melting points (e.g., impurities, polymorphs) require recrystallization from multiple solvents (e.g., hexane/ethyl acetate mixtures) and differential scanning calorimetry (DSC) to confirm thermal behavior. Cross-reference with literature using CAS RN 261762-51-0 for consistency .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in electrophilic aromatic substitution?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electron density distribution and Fukui indices to identify reactive sites. Compare with analogous compounds like 3-chloro-4-fluorophenol (CAS 2613-23-2) to validate predictions. Solvent effects should be incorporated via the SMD continuum model .

Q. How can researchers design degradation studies for this compound given limited ecotoxicity data?

  • Methodological Answer : Perform advanced oxidation processes (AOPs) using UV/H₂O₂ or Fenton reagents, monitoring degradation products via LC-QTOF-MS. Compare degradation pathways with structurally similar chlorophenols (e.g., 2,4,6-trichlorophenol) to infer ecotoxicological endpoints. Use Vibrio fischeri bioluminescence assays for acute toxicity screening .

Q. What strategies resolve contradictions in regioselectivity during derivatization of this compound?

  • Methodological Answer : Use steric and electronic directing effects:

  • Chlorine (meta-directing) and fluorine (ortho/para-directing) compete, but fluorine’s strong electron-withdrawing nature often dominates.
  • Experimental validation via Suzuki coupling with para-substituted aryl boronic acids (e.g., 4-methoxyphenylboronic acid) can confirm dominant reaction sites .

Q. How can researchers mitigate interference from this compound in environmental samples during analysis?

  • Methodological Answer : Employ solid-phase extraction (SPE) with C18 cartridges for preconcentration, followed by GC-MS/MS with selective ion monitoring (SIM) for Cl/F isotopes. Matrix effects can be minimized using isotopically labeled internal standards (e.g., ¹³C₆-3-chloro-2,6-difluorophenol) .

Q. What experimental frameworks address the lack of chronic toxicity data for this compound?

  • Methodological Answer :
    Conduct subchronic rodent studies (OECD TG 407) with dose ranges extrapolated from acute LD50 values of analogous compounds (e.g., 3-chlorophenol). Include histopathological analysis of liver/kidney tissues and transcriptomic profiling to identify biomarkers. Cross-reference with ATSDR chlorophenol toxicity frameworks .

Q. Data Contradiction and Gap Analysis

  • Key Gaps : Limited ecotoxicity (e.g., bioaccumulation, soil mobility) and chronic exposure data .
  • Contradictions : Varying synthetic yields (40–75%) across literature; attributed to moisture sensitivity of intermediates .

Properties

IUPAC Name

3-chloro-2,6-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLYWHXHYLQWQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378556
Record name 3-Chloro-2,6-difluorophenol
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Molecular Weight

164.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-51-0
Record name 3-Chloro-2,6-difluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261762-51-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2,6-difluorophenol
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Record name 261762-51-0
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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